NPR2 protein
Description
Properties
CAS No. |
147682-32-4 |
|---|---|
Molecular Formula |
C10H8F3NO3 |
Synonyms |
NPR2 protein |
Origin of Product |
United States |
Molecular Architecture and Functional Domains of Npr2 Protein
Quaternary Structure and Homodimeric Configuration of NPR2 Protein
NPR2 functions as a homodimer, a configuration essential for its catalytic activity. creative-biogene.com The dimerization of two identical NPR2 monomers is facilitated by interactions within the helical hinge region located in the intracellular segment of the protein. creative-biogene.com This homodimeric arrangement is a prerequisite for the formation of a functional enzymatic center within the guanylyl cyclase domain, enabling the conversion of guanosine (B1672433) triphosphate (GTP) to cGMP upon ligand-induced activation. creative-biogene.com Evidence suggests that in the absence of its ligand, CNP, NPR2 can exist as both a homodimer and a homotetramer. oup.com
Extracellular Ligand-Binding Domain: Specificity and Conformational Changes
The extracellular portion of the this compound consists of approximately 450 amino acids that fold into a specific ligand-binding pocket. creative-biogene.com This domain is responsible for the high-affinity and selective recognition of its endogenous ligands. Upon ligand binding, the extracellular domain undergoes a significant conformational change, which is transmitted through the transmembrane domain to the intracellular catalytic domains, leading to the activation of the guanylyl cyclase. creative-biogene.com
C-type natriuretic peptide (CNP) is the principal endogenous agonist for NPR2. elifesciences.orgresearchgate.net The binding of CNP to the extracellular domain of NPR2 is highly specific and triggers a cascade of events leading to the production of intracellular cGMP. creative-biogene.comfrontiersin.org This signaling pathway is critical for the regulation of endochondral ossification, the process responsible for longitudinal bone growth. frontiersin.org The interaction between CNP and NPR2 is a key regulatory point in skeletal development, and disruptions in this signaling can lead to growth disorders.
While CNP is the primary ligand for NPR2, other natriuretic peptides, such as Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP), can also interact with the receptor, albeit with lower affinity. creative-biogene.com The activation potency of these peptides for NPR2 follows the order of CNP > ANP ≥ BNP. creative-biogene.com This demonstrates the high degree of specificity of the NPR2 ligand-binding domain for CNP, ensuring a targeted physiological response.
| Natriuretic Peptide | Primary Receptor | Relative Activation Potency for NPR2 |
| C-type Natriuretic Peptide (CNP) | NPR2 | High |
| Atrial Natriuretic Peptide (ANP) | NPR1 | Low |
| B-type Natriuretic Peptide (BNP) | NPR1 | Low |
Transmembrane Region of this compound: Membrane Anchoring and Signal Transduction
A single-pass transmembrane segment, composed of 21 hydrophobic amino acid residues, anchors the this compound within the cell membrane. creative-biogene.com Beyond its structural role, this transmembrane domain is crucial for transducing the conformational change induced by ligand binding in the extracellular domain to the intracellular catalytic domains. This signal relay across the cell membrane is a critical step in the activation of the receptor's guanylyl cyclase activity.
Intracellular Domains of this compound and Their Catalytic Activity
The intracellular portion of NPR2 is composed of three key functional domains: the protein kinase homology domain (KHD), a helical hinge region, and the guanylyl cyclase catalytic domain. elifesciences.orgresearchgate.net The guanylyl cyclase domain is responsible for the enzymatic conversion of GTP to the second messenger cGMP. creative-biogene.com The helical hinge region is vital for the homodimerization of the receptor, which is a prerequisite for its catalytic function. creative-biogene.com
The Protein Kinase Homology Domain (KHD) of NPR2 is a critical regulatory region that modulates the receptor's guanylyl cyclase activity. Although it shares sequence similarity with protein kinases, the KHD of NPR2 is catalytically inactive. oup.com Instead, it functions as a negative regulator, imposing an inhibitory constraint on the guanylyl cyclase domain in the absence of a ligand.
The regulatory function of the KHD is multifaceted and involves both phosphorylation and allosteric modulation by ATP. nih.gov Phosphorylation of several serine and threonine residues within the KHD is essential for sensitizing the receptor to its ligand, CNP. nih.govnih.gov Dephosphorylation of these sites leads to a decrease in NPR2 activity. biologists.comtaylorandfrancis.com
Furthermore, the KHD contains an ATP-binding site. oup.comuniprot.org The binding of ATP to this site is believed to induce a conformational change that relieves the inhibitory constraint on the guanylyl cyclase domain, thereby allosterically activating the enzyme. oup.com This suggests a dual-regulatory mechanism where both ligand binding and intracellular ATP levels fine-tune the catalytic output of NPR2. Mutations within the KHD can lead to constitutive activation of the receptor, highlighting its crucial role in maintaining the receptor in an inactive state in the absence of appropriate signals. researchgate.netoup.com
| Regulatory Mechanism | Effector | Consequence on NPR2 Activity |
| Phosphorylation | Phosphorylation of Ser/Thr residues in KHD | Sensitizes receptor to CNP, promoting activation |
| Dephosphorylation | Dephosphorylation of Ser/Thr residues in KHD | Desensitizes receptor, leading to inactivation |
| Allosteric Modulation | ATP binding to KHD | Relieves inhibition of the guanylyl cyclase domain, promoting activation |
Helical Dimerization Segment: Role in this compound Oligomerization
The proper assembly of the NPR2 receptor is a prerequisite for its function, and this is mediated by a specific region within its intracellular portion known as the helical dimerization segment or hinge region. creative-biogene.comgenecards.org This segment is located between the pseudokinase domain and the guanylyl cyclase catalytic domain. researchgate.net
Research has shown that this helical hinge region is essential for the oligomerization of NPR2, specifically the formation of the functional homodimer. creative-biogene.com The interaction between the hinge regions of two NPR2 monomers facilitates the correct positioning and orientation of the guanylyl cyclase catalytic domains, which is necessary for their enzymatic activity. creative-biogene.com Without this dimerization, the catalytic domains are unable to efficiently convert GTP to cGMP, rendering the receptor inactive. Therefore, the helical dimerization segment plays a critical structural role, acting as a linchpin that brings the catalytic units of the receptor together into an active conformation.
Carboxyl-Terminal Guanylyl Cyclase Catalytic Domain: cGMP Generation from GTP
The ultimate function of the NPR2 receptor is to generate the intracellular second messenger cGMP in response to extracellular CNP binding. maayanlab.cloud This critical enzymatic activity is carried out by the carboxyl-terminal guanylyl cyclase catalytic domain. creative-biogene.com This domain, located at the C-terminus of the protein, is responsible for the conversion of GTP into cGMP. uniprot.orgresearchgate.net
Upon ligand binding to the extracellular domain and subsequent conformational changes that are transmitted through the transmembrane and intracellular domains, the guanylyl cyclase catalytic domain is activated. maayanlab.cloud This activation requires the dimerization of the receptor, which brings two catalytic domains into close proximity to form an active enzymatic center. creative-biogene.com The activated domain then catalyzes the intramolecular cyclization of GTP, removing a pyrophosphate group and forming the cyclic phosphodiester bond characteristic of cGMP. uniprot.org The resulting increase in intracellular cGMP concentration propagates the signal downstream, influencing cellular processes such as chondrocyte proliferation and differentiation, which are vital for bone growth. maayanlab.cloud
ATP Binding to the Pseudokinase Domain: Influence on this compound Activity
The intracellular portion of NPR2 contains a region with significant sequence similarity to protein kinase domains, termed the protein kinase homology domain (KHD) or pseudokinase domain. researchgate.netnih.gov Despite this resemblance, the pseudokinase domain of NPR2 lacks key catalytic residues and is therefore considered catalytically inactive as a kinase. nih.gov However, this domain plays a crucial regulatory role that is dependent on the binding of adenosine (B11128) triphosphate (ATP).
Detailed biochemical studies have revealed that ATP binding to the pseudokinase domain allosterically activates the guanylyl cyclase domain. maayanlab.cloudnih.gov This means that ATP binding induces a conformational change in the receptor that enhances its catalytic activity, rather than ATP serving as a phosphate (B84403) donor in a phosphorylation reaction. nih.gov Specifically, ATP binding to the pseudokinase domain lowers the Michaelis constant (Km) of the guanylyl cyclase domain for its substrate, GTP, thereby increasing the efficiency of cGMP production. nih.govresearchgate.net This allosteric regulation is a key mechanism for fine-tuning the receptor's activity. maayanlab.cloud It has been demonstrated that mutations in the ATP-binding site of the pseudokinase domain can impair the activation of the receptor, highlighting the functional importance of this interaction. nih.gov Thus, while the pseudokinase domain does not directly catalyze phosphorylation, its ability to bind ATP is essential for the full activation of NPR2's guanylyl cyclase activity. maayanlab.cloudnih.gov
Intracellular Signaling Cascades and Downstream Effectors Mediated by Npr2 Protein
Cyclic Guanosine (B1672433) Monophosphate (cGMP) as a Universal Second Messenger
Upon binding of CNP to the extracellular domain of NPR2, a conformational change occurs in the receptor, leading to the activation of its intracellular guanylyl cyclase domain. researchgate.netnih.gov This enzymatic domain catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). researchgate.net cGMP then acts as a crucial second messenger, diffusing within the cell to relay the signal from the plasma membrane to various intracellular effector proteins. jneurosci.orgnih.gov The production of cGMP is a direct and immediate consequence of NPR2 activation and its concentration is a critical determinant of the downstream cellular response. researchgate.net Mutations in the NPR2 gene that impair this catalytic activity can lead to a significant reduction in cGMP production, resulting in conditions such as acromesomelic dysplasia, Maroteaux type (AMDM). mdpi.com
Activation of cGMP-Dependent Protein Kinase (PRKG2/cGKI) by NPR2 Protein Signaling
The primary effector of cGMP in the NPR2 signaling pathway is the cGMP-dependent protein kinase II (PRKG2), also known as cGKII. youtube.comsemanticscholar.org In the inactive state, PRKG2 exists as a homodimer with its catalytic domains autoinhibited by its regulatory domains. The binding of cGMP to the regulatory domains of PRKG2 induces a conformational change that relieves this autoinhibition, thereby activating the kinase activity of the enzyme. semanticscholar.org Activated PRKG2 can then phosphorylate specific serine and threonine residues on its downstream substrate proteins, initiating a phosphorylation cascade that ultimately leads to the physiological effects of NPR2 signaling. The importance of PRKG2 in this pathway is underscored by the fact that genetic inactivation of Prkg2 in mice results in dwarfism due to impaired endochondral ossification, a phenotype similar to that observed in mice lacking functional NPR2. semanticscholar.org
Identification and Functional Characterization of Downstream Protein Substrates
The identification of specific downstream substrates of PRKG2 in the context of NPR2 signaling is an active area of research. Several proteins have been identified as targets of PRKG2, playing roles in chondrocyte proliferation and differentiation. One key substrate is the transcription factor SOX9, which is essential for chondrogenesis. PRKG2 phosphorylation is thought to be required for the nuclear translocation of SOX9. nih.gov Another identified downstream target is β-catenin (CTNNB1), a crucial component of the Wnt signaling pathway, which is also a key regulator of bone growth. nih.govnih.gov Transcriptional profiling of growth plates from individuals with non-functional PRKG2 has revealed differential expression of genes involved in cell cycle regulation (e.g., p21), apoptosis, and cellular differentiation, suggesting a broad range of downstream targets. nih.gov
| Target/Pathway | Function in NPR2 Signaling | Key Research Findings |
|---|---|---|
| SOX9 | Regulates chondrocyte differentiation and proliferation. | PRKG2 phosphorylation is implicated in the nuclear translocation of SOX9. nih.gov |
| β-catenin (Wnt Pathway) | Important for bone growth and osteoblast differentiation. | Identified as a downstream target of PRKG2. nih.govnih.gov |
| p21 (Cell Cycle Regulator) | Involved in cell cycle control of chondrocytes. | Gene expression is altered in the absence of functional PRKG2. nih.gov |
| MAPK Pathway Components | Crosstalk with NPR2 signaling to regulate chondrocyte function. | PRKG2 can inhibit the Raf-1/MEK/ERK signaling cascade. nih.gov |
Interaction and Crosstalk of this compound Signaling with Other Pathways
The NPR2 signaling cascade does not operate in isolation but rather engages in significant crosstalk with other major signaling pathways to fine-tune cellular responses, particularly within the growth plate.
Crosstalk with the Fibroblast Growth Factor (FGF) Receptor Pathway: A critical interaction occurs between the NPR2/cGMP/PRKG2 pathway and the Fibroblast Growth Factor (FGF) signaling pathway, which is a negative regulator of bone growth. nih.gov Activation of FGF Receptor 3 (FGFR3) typically leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, which inhibits chondrocyte proliferation and differentiation. nih.gov The CNP/NPR2 pathway counteracts this inhibitory effect. Activated PRKG2 can phosphorylate and inhibit Raf-1, a key kinase in the MAPK cascade, thereby dampening the downstream signaling that leads to growth inhibition. nih.govyoutube.com This antagonistic relationship between the NPR2 and FGFR3 pathways is crucial for maintaining the balance of chondrocyte activity in the growth plate.
Regulation by Phosphodiesterases (PDEs): The intracellular concentration of cGMP, and thus the duration and intensity of the NPR2 signal, is tightly regulated by a family of enzymes called phosphodiesterases (PDEs). researchgate.net PDEs hydrolyze cyclic nucleotides, and specific PDE isoforms are responsible for the degradation of cGMP. By degrading cGMP, PDEs effectively terminate the signal initiated by NPR2 activation. The expression and activity of different PDE isoforms can vary in different cell types and under different physiological conditions, providing another layer of regulation for the NPR2 signaling pathway. researchgate.net
| Interacting Pathway/Molecule | Mechanism of Interaction | Functional Consequence |
|---|---|---|
| FGF Receptor 3 (FGFR3) / MAPK Pathway | PRKG2, activated by NPR2 signaling, phosphorylates and inhibits Raf-1, a downstream component of the FGFR3/MAPK pathway. nih.govyoutube.com | Antagonizes the growth-inhibitory effects of FGFR3 signaling, promoting chondrocyte proliferation and differentiation. nih.gov |
| Phosphodiesterases (PDEs) | PDEs hydrolyze cGMP, the second messenger of NPR2 signaling, to 5'-GMP. researchgate.net | Terminates the NPR2 signal, allowing for precise temporal control of downstream effects. researchgate.net |
Physiological and Developmental Roles of Npr2 Protein Signaling
Role of NPR2 Protein in Skeletal Growth and Endochondral Ossification
The CNP/NPR2 signaling pathway is a fundamental regulator of endochondral ossification, the process responsible for the longitudinal growth of most bones. nih.gov Disruptions in this pathway can lead to a spectrum of skeletal growth disorders, ranging from severe dwarfism to overgrowth syndromes.
NPR2 is highly expressed in chondrocytes, the primary cells within the growth plate cartilage. wikipedia.org The binding of CNP to NPR2 on these cells stimulates their proliferation and differentiation, essential steps for bone elongation. maayanlab.cloudmdpi.com The resulting increase in intracellular cGMP activates cGMP-dependent protein kinase (PKG), which in turn modulates downstream signaling pathways. mdpi.com One of the key mechanisms of NPR2 signaling in chondrocytes is the inhibition of the mitogen-activated protein kinase (MAPK) pathway, specifically the MEK/ERK pathway, which is known to be a negative regulator of chondrocyte proliferation. mdpi.comgenecards.org Furthermore, NPR2 signaling has been shown to influence the JAK2-STAT5 signaling pathway, which is also critical for chondrocyte differentiation and skeletal development. maayanlab.cloudresearchgate.net
Mutant NPR2 genes that lead to decreased cGMP production have been shown to inhibit chondrocyte differentiation, as evidenced by lower expression of key chondrogenic markers like Collagen Type II (ColII), Collagen Type X (ColX), and Bone Morphogenetic Protein 4 (BMP4), while increasing the expression of the early chondrocyte marker Sox9. nih.govmapmygenome.in This disruption in chondrocyte maturation ultimately impairs the normal expansion of the growth plate.
The coordinated proliferation and subsequent hypertrophy of chondrocytes within the epiphyseal growth plate are the driving forces behind longitudinal bone growth. The CNP/NPR2 system is a key local regulator of these dynamics. maayanlab.cloud Loss-of-function mutations in the NPR2 gene in humans result in Acromesomelic Dysplasia, Maroteaux type (AMDM), a rare autosomal recessive skeletal dysplasia characterized by severe, disproportionate short stature with particularly short limbs. nih.govresearchgate.netuky.edu Individuals with AMDM have a significant reduction in the proliferative and hypertrophic zones of the growth plate. mdpi.comgenecards.org
Conversely, heterozygous loss-of-function mutations in NPR2 are associated with a milder phenotype of idiopathic short stature without the severe skeletal abnormalities of AMDM. researchgate.netuky.edu On the other hand, gain-of-function mutations in NPR2 that lead to excessive cGMP production cause an overgrowth syndrome known as epiphyseal chondrodysplasia, Miura type, characterized by tall stature. nih.govnih.gov Studies in mice with genetically modified Npr2 genes have corroborated these findings, with knockout mice exhibiting dwarfism and mice with activating mutations showing enhanced bone elongation. nih.govcvphysiology.com
| Genetic Alteration in NPR2 | Molecular Effect | Phenotypic Outcome in Humans | Key Research Findings in Animal Models |
|---|---|---|---|
| Homozygous Loss-of-Function | Drastically reduced or absent cGMP production in chondrocytes | Acromesomelic Dysplasia, Maroteaux Type (AMDM) - severe dwarfism nih.govresearchgate.netuky.edu | Reduced proliferative and hypertrophic zones in the growth plate; impaired endochondral ossification mdpi.comgenecards.org |
| Heterozygous Loss-of-Function | Moderately reduced cGMP production | Idiopathic Short Stature researchgate.netuky.edu | - |
| Gain-of-Function | Constitutively active receptor, leading to excessive cGMP production | Epiphyseal Chondrodysplasia, Miura Type - overgrowth/tall stature nih.govnih.gov | Increased bone elongation cvphysiology.com |
Contributions of this compound to Cardiovascular Homeostasis
The natriuretic peptide system is a well-established regulator of cardiovascular homeostasis, primarily through its effects on blood pressure and fluid balance. nih.gov While the atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) acting through their receptor NPR1 are the principal mediators of these systemic effects, the CNP/NPR2 system also contributes, largely through local paracrine mechanisms in the vasculature and kidneys.
CNP, the ligand for NPR2, is produced by vascular endothelial cells and acts as a potent vasodilator. nih.gov The CNP/NPR2 signaling pathway contributes to the relaxation of vascular smooth muscle cells. uky.eduproteinatlas.org Activation of NPR2 in these cells leads to an increase in intracellular cGMP, which in turn activates cGMP-dependent protein kinase. nih.gov This kinase phosphorylates several downstream targets that ultimately lead to a decrease in intracellular calcium concentration and smooth muscle relaxation, thereby promoting vasodilation and reducing vascular tone. nih.gov While CNP can induce vasodilation, its systemic effect on blood pressure appears less pronounced than that of ANP and BNP. nih.gov In some mouse models, the absence of NPR2 does not lead to significant changes in blood pressure. uky.edu However, in pre-weaning mice lacking NPR2, dilated mesenteric blood vessels have been observed, suggesting a role in vascular development and function at specific life stages. uky.edu
While direct, systemic regulation of blood pressure by NPR2 is debated, there is growing evidence for its role in renal function and fluid balance, which are intricately linked to blood pressure control. The NPR2 gene has been identified as a candidate gene for blood pressure variation in response to salt intake. proteinatlas.org Studies have shown that NPR2 is expressed in various parts of the kidney, including the glomeruli, tubules, and microvasculature. proteinatlas.org In mouse models, the absence of NPR2 leads to a dramatic reduction in diuresis (urine production) and the development of albuminuria (presence of albumin in the urine) following a high-salt diet, indicating impaired kidney function. nih.govproteinatlas.org
Furthermore, NPR2 signaling appears to have a protective role for renal epithelial cells against the damaging effects of high salt concentrations. nih.govproteinatlas.org In vitro studies have demonstrated that CNP, through NPR2, protects kidney epithelial cells from salt-induced cell death. proteinatlas.org Consistent with these findings, the expression of this compound has been found to be significantly lower in kidney samples from hypertensive human subjects compared to normotensive individuals, suggesting that reduced renal NPR2 function could contribute to hypertension and kidney damage. cvphysiology.comproteinatlas.org
| Area of Function | Mechanism of NPR2 Action | Observed Effects | Supporting Evidence |
|---|---|---|---|
| Vasodilation and Vascular Tone | Activation of guanylyl cyclase in vascular smooth muscle cells, leading to increased cGMP and relaxation. | CNP acts as a vasodilator, though its systemic blood pressure effects are less potent than ANP/BNP. | In vitro studies showing smooth muscle relaxation; observations of dilated mesenteric vessels in young Npr2 knockout mice. uky.eduproteinatlas.org |
| Blood Pressure and Fluid Balance | Protects renal epithelial cells from salt-induced injury; contributes to normal diuretic response. | Npr2 knockout mice show reduced diuresis and increased albuminuria on a high-salt diet. | Decreased NPR2 expression in kidneys of hypertensive humans; NPR2 as a candidate gene for salt-sensitive blood pressure. nih.govcvphysiology.comproteinatlas.org |
Functions of this compound in Reproductive Physiology
The CNP/NPR2 signaling pathway is indispensable for normal reproductive function, particularly in females. proteinatlas.orgnih.gov Its role in male reproduction is also emerging.
In female reproductive physiology, NPR2 plays a critical role in the ovary. nih.gov Specifically, the CNP secreted by granulosa cells surrounding the oocyte activates NPR2 on the oocyte membrane, leading to the production of cGMP. nih.gov This elevated level of cGMP is essential for maintaining the oocyte in meiotic arrest, preventing its premature maturation. proteinatlas.org A decrease in CNP/NPR2 signaling is a key trigger for the resumption of meiosis prior to ovulation. proteinatlas.org Female mice with loss-of-function mutations in Npr2 are infertile due to the premature resumption of meiosis, leading to the ovulation of abnormal oocytes that cannot be fertilized or develop correctly. mdpi.comproteinatlas.orgnih.gov
In males, NPR2 is expressed in the testes, predominantly in the Leydig cells, which are responsible for producing testosterone (B1683101). The CNP/NPR2 signaling pathway is involved in regulating Leydig cell proliferation and testosterone production. Studies in male mice with Npr2 mutations have revealed sub-fertility, which may be attributed to several factors. nih.gov These include a developmental delay in spermatogenesis and abnormal penile morphology (paraphimosis), which can impair mating. nih.gov Furthermore, the CNP/NPR2 system has been shown to influence sperm function directly, with CNP promoting sperm motility and the acrosome reaction, both of which are crucial for successful fertilization.
| Sex | Primary Location of Action | Function of NPR2 Signaling | Consequence of NPR2 Dysfunction |
|---|---|---|---|
| Female | Ovary (Oocyte) | Maintains oocyte meiotic arrest by producing cGMP. proteinatlas.orgnih.gov | Premature meiotic resumption, ovulation of abnormal oocytes, and infertility. mdpi.comproteinatlas.orgnih.gov |
| Male | Testes (Leydig cells), Sperm | Regulates testosterone production, Leydig cell proliferation, sperm motility, and acrosome reaction. | Sub-fertility, delayed spermatogenesis, and abnormal penile morphology. nih.gov |
Activation of Meiosis in Oocytes
The NPR2 signaling pathway is a critical regulator of meiotic arrest and resumption in mammalian oocytes. Within the ovarian follicle, NPR2 is stimulated by its ligand, CNP, leading to the production of cGMP in the somatic granulosa cells. nih.govnih.gov This cGMP then diffuses through gap junctions into the oocyte, where it acts to maintain meiotic arrest at prophase I. nih.govjneurosci.org The maintenance of this arrest is crucial for the proper development and maturation of the oocyte.
The resumption of meiosis is triggered by the mid-cycle surge of luteinizing hormone (LH). nih.gov LH signaling leads to a rapid dephosphorylation and subsequent inactivation of NPR2 in the granulosa cells. nih.govjneurosci.org This inactivation halts the production of cGMP, leading to a decrease in its concentration within both the granulosa cells and, consequently, the oocyte. nih.gov This drop in cGMP levels is a key signal that allows the oocyte to resume meiosis. nih.govjneurosci.org
Studies in mice with loss-of-function mutations in the Npr2 gene have demonstrated the essential nature of this pathway. nih.gov Female mice lacking functional NPR2 are infertile, with a primary cause being the premature resumption of meiosis in oocytes. nih.govproteinatlas.org This premature activation during follicle growth leads to oocyte fragmentation. nih.gov
Follicle-stimulating hormone (FSH) also plays a role in modulating NPR2 expression and oocyte meiosis. In vitro studies have shown that FSH can decrease the mRNA expression of NPR2 in cumulus-oocyte complexes, which is associated with the resumption of meiosis. rupress.org This effect appears to be mediated through the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase 3/1 (MAPK3/1) signaling pathways. rupress.org
Regulation of Ovarian Follicle Maturation
Beyond its role in oocyte meiosis, the NPPC/NPR2 signaling pathway is also essential for the proper development and maturation of ovarian follicles. plos.orgnih.gov This includes the formation of the cumulus oophorus, a cluster of specialized granulosa cells that surrounds the oocyte. plos.orgnih.gov In mice with mutations in either Nppc (the gene for CNP) or Npr2, a significant decrease in the number of cumulus cells surrounding the oocytes in antral follicles is observed. plos.org
The second messenger cGMP, produced downstream of NPR2 activation, is known to suppress apoptosis in granulosa cells and is necessary for the development of FSH-stimulated preantral follicles. plos.org Therefore, the NPPC/NPR2 pathway likely contributes to follicle development by promoting the proliferation and survival of these crucial somatic cells. plos.org The proper formation of the cumulus oophorus is vital for oocyte development, ovulation, and subsequent fertilization. Abnormalities in this structure, as seen in Npr2 mutant mice, can contribute to female infertility. plos.org
The table below summarizes the key research findings on the role of NPR2 in oocyte meiosis and follicle maturation.
| Process | Role of NPR2 Signaling | Key Molecular Events | Impact of Disruption |
| Oocyte Meiosis | Maintains meiotic arrest at prophase I. nih.govnih.gov | CNP binds to NPR2 in granulosa cells, producing cGMP which diffuses into the oocyte. nih.govnih.gov | Premature meiotic resumption, oocyte fragmentation, and female infertility. nih.govnih.govproteinatlas.org |
| Ovarian Follicle Maturation | Essential for the formation of the cumulus oophorus. plos.orgnih.gov | Promotes proliferation and suppresses apoptosis of cumulus cells via cGMP. plos.org | Decreased number of cumulus cells, impaired follicle development, and reduced fertility. plos.org |
This compound in Nervous System Development and Function
The NPR2 signaling pathway is not confined to the reproductive system; it also plays a crucial role in the proper wiring of the nervous system.
Modulation of Sensory Axon Bifurcation and Guidance
A primary function of NPR2 in the developing nervous system is its essential role in the bifurcation of sensory axons. rupress.orgnih.gov When dorsal root ganglion (DRG) sensory axons enter the spinal cord at the dorsal root entry zone (DREZ), they typically form a 'T' or 'Y' shaped branch, sending projections both rostrally and caudally. rupress.orgnih.gov This bifurcation is critical for distributing sensory information across multiple spinal segments.
Research has shown that this bifurcation process is dependent on a cGMP signaling cascade initiated by NPR2. rupress.orgnih.gov The ligand for NPR2, CNP, is expressed in the dorsal spinal cord, while NPR2 itself is expressed in the embryonic DRG. nih.gov The binding of CNP to NPR2 on the growth cone of the sensory axon leads to the generation of cGMP, which then activates cGMP-dependent protein kinase I (cGKI). nih.gov This signaling pathway is the crucial trigger for the axon to bifurcate. nih.govnih.gov
In mice with inactive NPR2 or deficient in cGKI, this bifurcation fails to occur. nih.gov Instead of branching, the ingrowing sensory axon makes a simple turn, either rostrally or caudally. rupress.orgnih.gov This defect in axonal branching leads to reduced synaptic input to second-order neurons in the dorsal horn, demonstrating the functional consequence of the impaired connectivity. rupress.org Interestingly, while bifurcation at the DREZ is completely disrupted, the subsequent formation of interstitial branches (collaterals) from the main axon shaft appears to be unaffected, suggesting that these two forms of branching are regulated by distinct molecular mechanisms. rupress.orgnih.gov This essential role for NPR2 in axon bifurcation has also been observed in cranial sensory neurons. plos.orgnih.gov
The table below details the findings related to NPR2's function in the nervous system.
| Neural Development Process | Role of NPR2 Signaling | Key Molecular Players | Phenotype in Mutant Mice |
| Sensory Axon Bifurcation | Essential for the T/Y-shaped branching of sensory axons at the dorsal root entry zone (DREZ). rupress.orgnih.gov | CNP (ligand), NPR2 (receptor), cGMP (second messenger), cGKI (downstream kinase). nih.govnih.gov | Complete lack of bifurcation; axons make a single rostral or caudal turn. rupress.orgnih.gov |
Emerging and Context-Specific Roles of this compound in Other Biological Systems (e.g., pituitary)
The influence of NPR2 extends to other endocrine tissues, most notably the pituitary gland. Studies have detected the expression of NPR2 in normal human fetal and adult pituitaries, as well as in pituitary adenomas. nih.gov This expression profile suggests a potential role for NPR2 in both the development of the pituitary gland and in the process of tumorigenesis (oncogenesis). nih.govnih.gov
In rats and mice, C-type natriuretic peptide (CNP) is found at high levels in the anterior pituitary and is known to activate NPR2 to regulate hormone secretion. nih.gov While the specific roles are still being fully elucidated in humans, the presence of the receptor in various pituitary cell lineages, including gonadotroph, somatolactotroph, and corticotroph cells, points to a broad function in neuroendocrine regulation. nih.govgenecards.org Deficiencies in the broader NPPC/NPR2 signaling pathway in mice have been linked to deficiencies in both growth hormone (GH) and insulin-like growth factor-1 (IGF-1), further supporting a role for this system in the pituitary's control of growth. researchgate.net
Genetic Variations, Allelic Disorders, and Molecular Pathogenesis Linked to Npr2 Protein
Loss-of-Function Mutations of NPR2 Protein and Associated Phenotypes
Loss-of-function (LOF) mutations in NPR2 are the most commonly reported variants and are typically associated with conditions characterized by short stature nih.govjensenlab.org.
Acromesomelic Dysplasia Type 1, Maroteaux Type (AMDM1), is a rare, autosomal recessive skeletal dysplasia characterized by severe disproportionate short stature, particularly affecting the middle (mesomelic) and distal (acromelic) segments of the limbs, as well as short hands and feet childrenshospital.orgfrontiersin.orgeurospe.org. Facial dysmorphism and normal intelligence are also characteristic features childrenshospital.orgfrontiersin.org. AMDM1 is caused by homozygous or compound heterozygous loss-of-function mutations in the NPR2 gene childrenshospital.orgjensenlab.orgnih.govfrontiersin.org. Individuals with AMDM1 have two non-functional or severely impaired copies of the NPR2 gene childrenshospital.org. The affected phenotype can often be suspected by one year of age eurospe.org. Biallelic mutations in NPR2 underlying AMDM are found throughout the gene, with higher point mutation frequencies observed in exons 1, 6, and 19 frontiersin.org. These variants are mainly located in the extracellular CNP-binding domain and the intracellular guanylyl cyclase domain frontiersin.org.
Here is a table summarizing some reported homozygous or compound heterozygous NPR2 mutations associated with AMDM1:
| Mutation (Nucleotide Change) | Mutation (Amino Acid Change) | Zygosity | Reference |
| c.1112G>A | p.(Arg371Gln) | Compound Heterozygous | frontiersin.orgresearchgate.net |
| c.2887+2T>C | Splice site | Compound Heterozygous | frontiersin.orgresearchgate.net |
| c.329G>A | p.(Arg110His) | Homozygous | frontiersin.org |
| c.2629_2630delAG | p.S877Hfs10 | Compound Heterozygous | nih.gov |
| R363 | R363* | Compound Heterozygous | nih.gov |
| F857S | F857S | Compound Heterozygous | nih.gov |
| R557C | R557C | Compound Heterozygous | nih.gov |
| Y306S | Y306S | Compound Heterozygous | nih.gov |
Heterozygous loss-of-function mutations in NPR2 have been identified as a cause of idiopathic short stature (ISS) nih.govfrontiersin.orgoup.comnih.govresearchgate.netusp.br. Individuals with heterozygous variants carry one functional and one non-functional or partially functional copy of the NPR2 gene childrenshospital.org. While the short stature in these cases is generally less severe than in AMDM1, it can still be significant frontiersin.orgnih.govresearchgate.net. Heterozygous NPR2 mutations are estimated to account for a percentage of ISS cases, with frequencies varying across different study cohorts nih.govnih.govresearchgate.net. Some studies suggest a prevalence of 2-6% in ISS patients nih.govresearchgate.net. These heterozygous variants can sometimes lead to disproportionate short stature with skeletal anomalies, occasionally resembling those seen in SHOX-negative Léri-Weill dyschondrosteosis, although typically without Madelung deformity frontiersin.org. The height reduction in heterozygous carriers compared to non-carriers has been observed in studies oup.comusp.br.
Here is a table summarizing some reported heterozygous NPR2 variants associated with Idiopathic Short Stature:
| Mutation (Amino Acid Change) | Location | Reference |
| p.Ser76Pro | Extracellular ligand-binding domain | oup.comusp.br |
| p.Arg263Pro | Extracellular ligand-binding domain | oup.comusp.br |
| p.Arg819Cys | Between kinase homology and guanylyl cyclase domains | oup.comusp.br |
| p.R388 | Truncating mutation | nih.gov |
| p.S877Hfs10 | Truncating mutation | nih.gov |
| G602W | Missense mutation | nih.gov |
| V970F | Missense mutation | nih.gov |
| R767* | Truncating mutation | nih.gov |
| R557C | Missense mutation | nih.gov |
| R921Q | Missense mutation | eurospe.org |
| R495C | Missense mutation | eurospe.org |
| Y598N | Missense mutation | eurospe.org |
Gain-of-Function Mutations of this compound and Overgrowth Syndromes
In contrast to LOF mutations, gain-of-function (GOF) mutations in NPR2 are associated with overgrowth syndromes nih.govfrontiersin.orgjensenlab.orgnih.gov. These mutations lead to increased NPR2 activity and excessive production of cGMP frontiersin.orgresearchgate.net.
Epiphyseal Chondrodysplasia, Miura Type (ECDM), is an autosomal dominant skeletal dysplasia characterized by tall stature and distinctive skeletal features, including elongated hands and feet with macrodactyly (particularly of the great toes), scoliosis, coxa valga, and slipped capital femoral epiphysis frontiersin.orgresearchgate.netuniprot.orgnih.gov. ECDM is caused by heterozygous gain-of-function mutations in NPR2 nih.govfrontiersin.orgresearchgate.net.
The mechanisms underlying the constitutive activation of NPR2 in ECDM variants involve alterations that lead to increased guanylyl cyclase activity even in the absence of or with reduced CNP stimulation researchgate.netnih.gov. For example, the p.Val883Met variant, located in the carboxyl-terminal guanylyl cyclase domain, has been shown to increase maximal enzyme velocity in the absence of CNP, eliminate the requirement for ATP in CNP-dependent Km reduction, and disrupt the normal inactivation process researchgate.netcusabio.com. This establishes a molecular mechanism for how this specific amino acid substitution activates the enzyme, leading to the observed skeletal overgrowth researchgate.netcusabio.com. The p.Ala488Pro mutation has also been shown to result in overactivity of the mutant receptor at baseline and upon ligand binding in in vitro assays nih.gov.
Here is a table summarizing some reported heterozygous NPR2 mutations associated with ECDM:
| Mutation (Amino Acid Change) | Location | Mechanism of Activation | Reference |
| p.Val883Met | Guanylyl cyclase domain | Increased maximal velocity without CNP, eliminates ATP requirement for Km reduction, disrupts inactivation cusabio.com. Constitutive activation researchgate.net. | researchgate.netcusabio.com |
| p.Ala488Pro | Not specified in snippets | Overactivity at baseline and with ligand in vitro nih.gov. | nih.gov |
| p.Arg655Cys | Kinase homology domain (KHD) | Activating mutation researchgate.net. | researchgate.net |
Molecular Mechanisms Underlying this compound Variant Pathogenicity
The diverse phenotypic outcomes of NPR2 variants are rooted in various molecular mechanisms that impair or enhance protein function.
A significant molecular mechanism underlying the pathogenicity of many loss-of-function NPR2 variants is impaired protein trafficking and subcellular localization nih.govresearchgate.netoup.comnih.govmdpi.comresearchgate.netoup.comresearchgate.net. Normally, NPR2 is a transmembrane protein localized to the plasma membrane, where it binds its ligand CNP nih.govmdpi.com. However, certain mutations can disrupt the proper folding and processing of the this compound within the endoplasmic reticulum (ER) nih.govoup.com. This leads to the retention of the misfolded or improperly assembled protein within the ER, preventing its transport to the cell surface nih.govoup.comnih.govmdpi.comresearchgate.netresearchgate.net.
Studies using cellular models have demonstrated that several NPR2 variants associated with short stature and AMDM are retained in the ER, co-localizing with ER markers like calnexin (B1179193) nih.govmdpi.comresearchgate.net. This retention can be due to failure to pass the ER folding quality control mechanisms nih.govoup.com. For example, variants such as p.Leu51Pro, p.Gly123Val, p.Leu314Arg, and p.Arg388Gln have shown exclusive ER localization in studies nih.gov. Truncating mutations can also result in impaired localization at the cell membrane and retention in the cytoplasm/ER nih.govresearchgate.netresearchgate.net. This defective trafficking leads to a reduced amount of functional this compound reaching the cell surface, consequently impairing CNP binding and downstream cGMP production nih.govresearchgate.netnih.gov. Impaired N-glycosylation has also been observed in NPR2 mutants retained in the ER, further indicating defective processing and trafficking mdpi.com. The accumulation of misfolded NPR2 in the ER can also activate ER stress and the unfolded protein response, potentially contributing to chondrocyte apoptosis and altered differentiation, thus impacting bone growth mdpi.com.
While ER retention is a common mechanism for LOF variants, other mechanisms include altered CNP ligand binding affinity and inhibition of NPR2's intrinsic guanylyl cyclase activity researchgate.netfrontiersin.orgnih.gov. Some variants may affect ligand binding without necessarily causing complete ER retention nih.govfrontiersin.org.
Here is a table summarizing some NPR2 variants and their observed effects on protein trafficking and localization:
| Mutation (Amino Acid Change) | Observed Localization Pattern | Implication | Reference |
| p.Leu51Pro | Exclusively Endoplasmic Reticulum (ER) | Defective trafficking, ER retention | nih.gov |
| p.Gly123Val | Exclusively Endoplasmic Reticulum (ER) | Defective trafficking, ER retention | nih.gov |
| p.Leu314Arg | Exclusively Endoplasmic Reticulum (ER) | Defective trafficking, ER retention | nih.gov |
| p.Arg388Gln | Exclusively Endoplasmic Reticulum (ER) | Defective trafficking, ER retention | nih.gov |
| p.Arg318Gly | Heterogenous (ER and plasma membrane) | Partial trafficking defect likely | nih.gov |
| p.Arg495Cys | Heterogenous (ER and plasma membrane) | Partial trafficking defect likely | nih.gov |
| p.Arg557His | Heterogenous (ER and plasma membrane) | Partial trafficking defect likely | nih.gov |
| p.Arg932Cys | Heterogenous (ER and plasma membrane) | Partial trafficking defect likely | nih.gov |
| R110C | Defective trafficking from ER to Golgi apparatus | Defective trafficking | oup.com |
| p.R388 | Primarily cytoplasmic, minimal cell membrane | Impaired localization to cell membrane | nih.gov |
| p.S877Hfs10 | Primarily cytoplasmic, minimal cell membrane | Impaired localization to cell membrane | nih.gov |
| G602W | Retained in ER | Defective trafficking, ER retention | mdpi.comresearchgate.net |
| V970F | Retained in ER | Defective trafficking, ER retention | mdpi.comresearchgate.net |
| R767 | Retained in ER | Defective trafficking, ER retention | mdpi.comresearchgate.net |
| R363 | Retained in ER | Defective trafficking, ER retention | mdpi.comresearchgate.net |
| F857S | Retained in ER | Defective trafficking, ER retention | mdpi.comresearchgate.net |
| Y306S | Retained in ER | Defective trafficking, ER retention | mdpi.comresearchgate.net |
| R557C | Partially trafficked to plasma membrane, retained in ER | Partial trafficking defect, ER retention | mdpi.comresearchgate.net |
Altered Ligand Binding Affinity and Receptor Activation
Mutations within the extracellular ligand-binding domain (ECD) of the this compound can directly impact its ability to bind to its primary ligand, CNP. nih.govfrontiersin.org This interaction is the initial step in activating the receptor's intracellular guanylyl cyclase activity. Alterations in the ECD due to genetic variants can lead to reduced binding affinity for CNP, consequently impairing the downstream signaling cascade. researchgate.netfrontiersin.org
Studies have shown that certain missense mutations, such as p.(Arg371Gln) located in the CNP-ligand binding domain, can disrupt the binding of the NPR2 homodimer to CNP. frontiersin.orgfrontiersin.org In silico modeling analysis of this variant suggested that it could affect inter-residual molecular interactions, potentially through altered hydrogen bond formation, leading to global allosteric effects on homodimer formation and disrupting the CNP binding site in the extracellular domain. frontiersin.org Another proposed mechanism for some variants is that they may cause aberrant ligand-induced conformational changes, which subsequently impair the guanylyl cyclase catalytic activity. frontiersin.org
Reduced CNP binding affinity or impaired receptor activation due to mutations in the ECD contributes to a decrease in the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP), a key mediator of NPR2 signaling in chondrocytes and essential for endochondral ossification. maayanlab.cloudresearchgate.netfrontiersin.org
Deficient Guanylyl Cyclase Catalytic Activity of this compound
Beyond affecting ligand binding, NPR2 mutations can directly impair the intrinsic guanylyl cyclase catalytic activity of the intracellular domain, even if ligand binding occurs normally. frontiersin.org The guanylyl cyclase (GC) domain is responsible for converting intracellular guanosine triphosphate (GTP) to cGMP. frontiersin.org Mutations within this domain or affecting its conformation can lead to a deficient catalytic rate, resulting in reduced cGMP production. nih.govfrontiersin.org
For instance, the p.Arg932Cys variant, located within the guanylyl cyclase active site, has been shown to display normal cellular trafficking but exhibits defective cGMP production. nih.govresearchgate.net Truncating mutations that result in the deletion of a significant portion of the GC domain are also expected to severely impact guanylate cyclase activity. nih.govfrontiersin.org The p.S877Hfs*10 mutation, which emerges in the GC domain, undermines the integrity of this crucial domain and its enzymatic function. nih.govresearchgate.net
The catalytic activity of NPR2 is also modulated by the phosphorylation of multiple intracellular juxtamembrane serines and threonines. elifesciences.org Mutations affecting these phosphorylation sites can reduce CNP-dependent guanylyl cyclase activity. elifesciences.org For example, mutating these phosphorylation sites to alanine (B10760859) has been shown to reduce activity to only 6% of that of the wild-type protein. elifesciences.org
Deficient guanylyl cyclase activity, regardless of the underlying mechanism (direct impact on the catalytic site, conformational changes, or altered phosphorylation), leads to insufficient cGMP levels, disrupting the downstream signaling pathway critical for chondrocyte proliferation and differentiation, and ultimately impairing longitudinal bone growth. nih.govresearchgate.netfrontiersin.org
Impact on this compound Stability and Degradation Pathways
Genetic variations in NPR2 can affect the stability of the resulting protein, leading to increased degradation. Truncating mutations, which introduce premature stop codons, can result in the production of truncated NPR2 proteins. nih.govnih.gov Studies have demonstrated that these truncated proteins may have reduced stability and are subject to increased degradation, potentially through pathways like the proteasome. nih.govnih.govresearchgate.net
In vitro experiments using proteasome inhibitors like MG132 have shown that while wild-type this compound levels remain unchanged, the levels of mutant truncated NPR2 proteins increase upon treatment, indicating their degradation by the proteasome. nih.gov This reduced stability and increased degradation contribute to a lower cellular abundance of functional this compound, thereby impairing the CNP/NPR2 signaling pathway. nih.gov
Furthermore, misfolded NPR2 proteins, which can result from various mutations (including missense mutations), may be retained within the endoplasmic reticulum (ER) by quality control mechanisms and subsequently targeted for degradation via ER-associated degradation (ERAD) pathways. nih.govresearchgate.netusp.br This defective cellular trafficking and subsequent degradation reduce the amount of functional receptor reaching the cell membrane. nih.govresearchgate.net
Defective Post-Translational Modifications (e.g., N-glycosylation) in Variant NPR2 Proteins
Post-translational modifications, such as N-glycosylation, are essential for the proper folding, trafficking, and function of many proteins, including NPR2. usp.brnih.gov NPR2 is known to be glycosylated at multiple asparagine residues in its extracellular domain. genecards.org Mutations affecting glycosylation sites or leading to misfolding can result in defective N-glycosylation profiles. nih.govfrontiersin.org
Defective N-glycosylation can impair the proper folding of the this compound within the endoplasmic reticulum, leading to its retention and degradation. frontiersin.org This incorrect folding and defective glycosylation profile can hinder proper intracellular trafficking of NPR2 to the cell membrane, ultimately leading to impaired catalytic activity at the cellular level. researchgate.netfrontiersin.org Studies have shown that mutant NPR2 proteins can accumulate in the ER, leading to ER stress and activation of the unfolded protein response. researchgate.netnih.govmdpi.com This ER stress can contribute to decreased chondrocyte differentiation and increased apoptosis, impacting bone growth. researchgate.netmdpi.comnih.gov
Genotype-Phenotype Correlations and Elucidating Phenotypic Variability
The relationship between specific NPR2 genotypes and the resulting clinical phenotypes exhibits variability. Biallelic loss-of-function mutations in NPR2 typically result in the severe skeletal dysplasia, AMDM, characterized by profound short stature and disproportionate shortening of the middle and distal segments of the limbs. researchgate.netfrontiersin.orgprimescholars.com Heterozygous loss-of-function mutations, on the other hand, are generally associated with a milder phenotype, such as idiopathic short stature (ISS) or short stature with nonspecific skeletal abnormalities (SNSK). maayanlab.cloudfrontiersin.orgresearchgate.net
The severity of the phenotype can correlate with the degree of residual NPR2 function. Mutations that lead to a complete or near-complete loss of function in both alleles are associated with the most severe phenotypes (AMDM). frontiersin.org Heterozygous mutations, where one functional allele remains, result in haploinsufficiency, leading to a less severe reduction in NPR2 activity and a milder short stature phenotype. maayanlab.cloudfrontiersin.org
However, there is also phenotypic variability observed even within the same genotype or among individuals with similar types of mutations. researchgate.netnih.gov Factors contributing to this variability can include the specific location and type of mutation (missense, nonsense, frameshift, splice site), the resulting molecular mechanism of NPR2 dysfunction (altered ligand binding, reduced catalytic activity, impaired trafficking, decreased stability, defective post-translational modification), and potential influences from other genetic or environmental factors. researchgate.netresearchgate.netnih.gov
Studies investigating the functional consequences of different NPR2 variants have helped to shed light on these genotype-phenotype correlations. For example, some missense variants associated with AMDM display severely defective cellular trafficking and impaired cGMP production, while certain variants linked to short stature retain some enzymatic activity. nih.gov Truncating mutations can lead to reduced protein stability and impaired membrane localization, contributing to loss of function. nih.govresearchgate.net
The location of mutations within different functional domains of the this compound can also influence the phenotype. Mutations in the extracellular ligand-binding domain or the intracellular guanylyl cyclase domain are frequently identified in patients with AMDM. frontiersin.org
Despite advancements, fully elucidating the complex genotype-phenotype correlations and the factors contributing to phenotypic variability in NPR2-related disorders remains an ongoing area of research. frontiersin.orgresearchgate.net
Here is a summary of some NPR2 variants and their associated molecular mechanisms and phenotypes based on the search results:
| NPR2 Variant | Domain Affected | Proposed Mechanism(s) | Associated Phenotype(s) | Source(s) |
| p.(Arg371Gln) | Extracellular (Ligand Binding) | Altered ligand binding affinity, Allosteric effects on homodimer | AMDM | frontiersin.orgfrontiersin.org |
| p.S877Hfs10 | Guanylyl Cyclase | Deficient guanylyl cyclase activity, Truncation, Impaired localization, Reduced stability | Short Stature | nih.govresearchgate.netnih.gov |
| p.R388 | Extracellular (Ligand Binding) | Truncation, Impaired localization, Reduced stability, Deficient guanylyl cyclase activity | Short Stature | nih.govnih.govresearchgate.net |
| p.Arg932Cys | Guanylyl Cyclase | Defective cGMP production (despite normal trafficking) | Short Stature (heterozygous), Expected AMDM (homozygous) | nih.govresearchgate.net |
| p.Leu51Pro, p.Gly123Val, p.Leu314Arg, p.Arg388Gln | Various | Defective cellular trafficking, ER retention, Impaired cGMP production | AMDM | researchgate.netnih.govfrontiersin.org |
| p.Arg318Gly, p.Arg495Cys, p.Arg557His | Various | Non-statistically significant behavior compared to WT | Short Stature | researchgate.netnih.gov |
| c.2887+2T>C | Intron 19 (Splice site) | Aberrant splicing, Truncated protein lacking GC domain, Suppressed activity | AMDM | frontiersin.org |
| p.T907M | Guanylyl Cyclase | Dysfunction of NPR2 | AMDM | primescholars.com |
Regulatory Mechanisms Governing Npr2 Protein Activity and Expression
Post-Translational Control: Protein Phosphorylation and Dephosphorylation
The primary and most immediate mechanism for regulating the guanylyl cyclase activity of the NPR2 protein is through reversible phosphorylation and dephosphorylation. This dynamic process allows for rapid adjustments in cGMP production in response to extracellular signals.
The intracellular domain of the this compound contains a kinase homology domain (KHD) that is the target of regulatory phosphorylation. Mutational and mass spectrometric analyses have identified several key serine and threonine residues within this juxtamembrane region that are crucial for the regulation of its enzymatic activity. Phosphorylation of these sites is a prerequisite for the full activation of the receptor's guanylyl cyclase function upon ligand binding.
Studies have identified at least seven key phosphorylation sites within the KHD of NPR2 that are essential for its function. These sites include S489, S513, T516, S518, S523, S526, and T529. The phosphorylation of these residues acts as a molecular switch; when phosphorylated, the NPR2 receptor is sensitized to its ligand, C-type natriuretic peptide (CNP), leading to robust cGMP production. Conversely, the absence of phosphorylation at these sites renders the receptor largely unresponsive to CNP.
Table 1: Key Regulatory Phosphorylation Sites in the this compound Kinase Homology Domain
| Phosphorylation Site | Amino Acid | Functional Consequence of Phosphorylation |
| S489 | Serine | Sensitization to CNP ligand |
| S513 | Serine | Essential for guanylyl cyclase activity |
| T516 | Threonine | Contributes to receptor activation |
| S518 | Serine | Modulates enzymatic function |
| S523 | Serine | Critical for cGMP production |
| S526 | Serine | Involved in regulating receptor activity |
| T529 | Threonine | Plays a role in full receptor activation |
The deactivation of the this compound is achieved through the dephosphorylation of the key regulatory residues within its KHD. This process is primarily mediated by members of the phosphoprotein phosphatase (PPP) family. The activity of these phosphatases is essential for turning off the cGMP signal initiated by CNP binding.
In various physiological contexts, such as the resumption of meiosis in oocytes and the regulation of bone growth, the dephosphorylation of NPR2 by PPP-family phosphatases is a critical regulatory step. For instance, the surge of luteinizing hormone (LH) in ovarian follicles triggers the activation of a PPP-family phosphatase, which rapidly dephosphorylates and inactivates NPR2, leading to a decrease in cGMP levels and the resumption of meiosis researchgate.netnih.gov. Similarly, in the growth plate of long bones, fibroblast growth factor (FGF) signaling leads to the dephosphorylation and inactivation of NPR2, a process also mediated by a PPP-family phosphatase nih.govnih.govabstractscorecard.com. While the specific members of the PPP family involved can vary depending on the tissue and signaling pathway, candidates include PPP1, PPP2, and PPP6 researchgate.net.
A significant level of crosstalk exists between the NPR2 and Fibroblast Growth Factor (FGF) signaling pathways, particularly in the regulation of skeletal development. Activating mutations in the FGF receptor 3 (FGFR3) and inactivating mutations in NPR2 can both lead to severe short-stature phenotypes, highlighting the intimate connection between these two pathways.
Research has demonstrated that FGF signaling negatively regulates NPR2 activity. Specifically, the activation of FGFR3 in chondrocytes, the cells responsible for bone growth, leads to the dephosphorylation and subsequent inactivation of the this compound nih.govnih.govabstractscorecard.com. This dephosphorylation is carried out by a PPP-family phosphatase that is activated downstream of the FGF receptor nih.govnih.govabstractscorecard.com. By inactivating NPR2, FGF signaling reduces the local concentration of cGMP in the growth plate, which in turn inhibits chondrocyte proliferation and differentiation, ultimately leading to a decrease in bone elongation. This inhibitory crosstalk provides a molecular mechanism by which overactive FGF signaling can lead to dwarfism.
Mechanisms of Receptor Desensitization and Internalization of this compound
Receptor desensitization is a common mechanism to prevent overstimulation of signaling pathways. For many receptors, this involves internalization, where the receptor is removed from the cell surface. However, studies on NPR2 suggest a different mechanism of desensitization.
Research indicates that the desensitization of NPR2 to its ligand, CNP, does not appear to be mediated by receptor internalization . In experimental settings, both NPR-A and NPR-B (NPR2) did not show significant internalization or degradation in response to natriuretic peptide binding . This is in contrast to other types of receptors, such as G protein-coupled receptors, which readily undergo agonist-dependent internalization . This suggests that the desensitization of NPR2 likely occurs through other mechanisms, such as the dephosphorylation of its intracellular domain, which inactivates the enzyme without removing it from the plasma membrane. This allows for a more rapid reactivation of the receptor once the desensitizing signal is removed.
Transcriptional and Translational Regulation of NPR2 Gene Expression
The long-term regulation of NPR2 activity is controlled at the level of gene expression, ensuring that the appropriate amount of receptor is present in different tissues and at different developmental stages. This regulation occurs at both the transcriptional and translational levels.
The expression of the NPR2 gene is subject to complex transcriptional control that is influenced by hormonal signals and developmental cues. In ovarian granulosa cells, the expression of NPR2 mRNA is modulated throughout the estrous cycle. For instance, follicle-stimulating hormone (FSH) has been shown to decrease the expression of NPR2 mRNA in cultured cumulus oocyte complexes, a process that is linked to the resumption of meiosis . Conversely, the luteinizing hormone (LH) surge, which triggers ovulation, also leads to a downregulation of the NPPC/NPR2 system researchgate.net. The promoter region of the NPR2 gene contains binding sites for various transcription factors, although the specific roles of many of these in regulating NPR2 expression in different tissues are still under investigation.
While specific details on the translational regulation of this compound are not extensively documented, it is understood that the general mechanisms of translational control, such as the regulation of translation initiation and mRNA stability, likely play a role in determining the final protein levels. The efficiency of translation of NPR2 mRNA can be influenced by various cellular signaling pathways, potentially including those activated by the very hormones that regulate its transcription. Furthermore, the stability of the NPR2 mRNA can be a point of regulation, with specific sequences in its untranslated regions potentially binding to microRNAs or RNA-binding proteins that can either promote its degradation or enhance its stability, thereby influencing the amount of this compound that is synthesized.
Table 2: Summary of Regulatory Mechanisms of NPR2
| Regulatory Level | Mechanism | Key Molecules/Factors | Outcome on NPR2 Activity/Expression |
| Post-Translational | Phosphorylation | Kinases | Increased activity |
| Dephosphorylation | PPP-family phosphatases | Decreased activity | |
| Receptor Level | Desensitization | Dephosphorylation | Decreased responsiveness to ligand |
| Internalization | Not a primary mechanism | Receptor remains on the cell surface | |
| Transcriptional | Hormonal Regulation | FSH, LH | Modulation of NPR2 mRNA levels |
| Translational | (Putative) | microRNAs, RNA-binding proteins | Regulation of protein synthesis rate |
Advanced Research Methodologies and Experimental Models in Npr2 Protein Studies
In Silico Approaches for Structural and Functional Prediction of NPR2 Protein
Computational, or in silico, methods provide a powerful and predictive framework for understanding the this compound at a molecular level. These approaches are essential for hypothesizing the effects of mutations and guiding wet-lab experiments.
The initial step in assessing the potential impact of an NPR2 gene variant is often computational analysis. Researchers utilize a variety of bioinformatics tools to predict whether a specific genetic change is likely to be benign or pathogenic. nih.gov These tools employ algorithms that consider factors such as amino acid conservation across species, the physicochemical properties of the substituted amino acid, and the location of the mutation within the protein's functional domains. nih.gov For instance, a missense mutation that alters an amino acid in the highly conserved guanylyl cyclase catalytic domain is more likely to be deleterious than a change in a less conserved region. nih.gov
Databases such as the Human Gene Mutation Database (HGMD) are consulted to see if a variant has been previously reported in association with clinical phenotypes like acromesomelic dysplasia, Maroteaux type (AMDM) or idiopathic short stature. nih.govnih.gov Computational analysis of sequence variants can help confirm their pathogenicity before proceeding with more resource-intensive functional studies.
| Bioinformatics Tool | Primary Function | Reference |
|---|---|---|
| PolyPhen-2 (Polymorphism Phenotyping v2) | Predicts the possible impact of an amino acid substitution on the structure and function of a human protein. | nih.gov |
| SIFT (Sorting Intolerant From Tolerant) | Predicts whether an amino acid substitution affects protein function based on sequence homology and the physical properties of amino acids. | nih.gov |
| MutationTaster | Evaluates the disease-causing potential of DNA sequence alterations. | oup.com |
| HOPE (Have Our Protein Explained) | Analyzes the structural and functional effects of a mutation, providing residue-to-residue comparisons and 3D structural visualizations. |
Understanding the three-dimensional (3D) structure of NPR2 is critical for interpreting how mutations affect its function. As a complete, experimentally determined 3D structure of the full this compound is not available in the Protein Data Bank (PDB), researchers rely on homology modeling. nih.gov This technique builds a 3D model of a protein using the known structure of a homologous protein (a "template"). oup.com For NPR2, the structure of the related Natriuretic Peptide Receptor 1 (NPR1) has been used as a template. oup.com Web-based servers like SWISS-MODEL and AlphaFold are commonly used to generate these models. The quality of the resulting model is then validated using tools like Ramachandran plots, which assess the conformational feasibility of the protein backbone angles.
Once a 3D model is built, molecular dynamics (MD) simulations are employed to study the protein's movement and stability over time. uzh.chplos.org These simulations can compare the structural dynamics of the wild-type (normal) protein to a mutant version. Researchers analyze metrics such as the Root Mean Square Deviation (RMSD) and total energy to determine if a mutation introduces instability, which could lead to dysfunction. For example, a single amino acid substitution might alter the protein's structural conformation, decreasing its stability and leading to a disease state.
Ligand docking is a computational technique used to predict how a small molecule (ligand) binds to a protein. springernature.com In the context of NPR2, docking studies are crucial for analyzing the interaction between the receptor and its natural ligand, C-type Natriuretic Peptide (CNP). researchgate.net These simulations can identify the specific amino acid residues in the NPR2 binding pocket that form critical contacts with CNP.
By performing docking analyses on both wild-type and mutant NPR2 models, researchers can predict how a genetic variant might affect ligand binding. A mutation could alter the shape or charge of the binding site, weakening the interaction with CNP and thereby reducing the downstream signaling that leads to cGMP production. nih.govresearchgate.net For example, in silico analysis of the p.T907M mutation in NPR2 showed that the substitution altered the binding site and changed the interaction profile with a ligand molecule, providing a molecular basis for the observed protein dysfunction.
Genetic and Genomic Technologies Applied to this compound Research
Whole-Exome Sequencing and Next-Generation Sequencing for NPR2 Gene Variant Identification
The advent of next-generation sequencing (NGS) technologies, particularly whole-exome sequencing (WES), has significantly accelerated the discovery of genetic variants in the NPR2 gene responsible for various forms of skeletal dysplasia and short stature. frontiersin.orgresearchgate.net WES allows for the rapid sequencing of all protein-coding regions of the genome (the exome), making it a powerful tool for identifying causative mutations in rare genetic disorders. nih.gov
Numerous studies have successfully employed WES to identify novel homozygous or compound heterozygous loss-of-function mutations in NPR2 in patients with acromesomelic dysplasia, Maroteaux type (AMDM). frontiersin.org For instance, WES analysis of patients and their families has revealed specific single nucleotide variants and splice site mutations that were inherited from each parent. frontiersin.org Similarly, this technology has been applied to cohorts of individuals with familial short stature (FSS), identifying heterozygous NPR2 variants as a contributing cause. nih.gov The use of trio-WES, where the exomes of an affected child and both parents are sequenced, has proven particularly effective in pinpointing de novo or inherited variants. nih.gov
| Study Focus | Technology Used | NPR2 Variants Identified (Examples) | Associated Phenotype | Reference |
| AMDM | Whole-Exome Sequencing | c.1112G>A p.(Arg371Gln), c.2887+2T>C | Acromesomelic Dysplasia, Maroteaux Type | frontiersin.org |
| AMDM | Whole-Exome Sequencing | c.329G>A p.(Arg110His) | Acromesomelic Dysplasia, Maroteaux Type | frontiersin.org |
| Familial Short Stature | Trio-Whole-Exome Sequencing | Various heterozygous variants | Familial Short Stature | nih.gov |
| Short Stature | Whole-Exome Sequencing | c.2629_2630delAG, p.S877Hfs*10 | Short Stature | nih.gov |
Sanger Sequencing for Genetic Variant Validation
While NGS provides a high-throughput method for variant discovery, Sanger sequencing remains the gold-standard for validation. cd-genomics.comnih.gov It is a routine and essential step in the research and clinical pipeline to confirm the presence of variants identified by WES or other NGS-based approaches. nih.govresearchgate.netthermofisher.com The accuracy and reliability of Sanger sequencing make it ideal for verifying specific genetic changes and for segregation analysis within families to confirm inheritance patterns. frontiersin.org
In Vivo Animal Models for Studying this compound Function
Gene Knockout and Conditional Knockout Models of NPR2
In vivo animal models, particularly genetically engineered mice, are indispensable for studying the physiological function of the this compound and the pathophysiology of related diseases. nih.govnih.gov Knockout mouse models, in which the Npr2 gene is rendered inoperative, have been instrumental in elucidating its critical role in skeletal development. criver.com
Constitutive knockout models, where the gene is inactivated in every cell of the animal from conception, can be generated using technologies like CRISPR/Cas9. taconic.com Spontaneous mutant mice that effectively serve as knockout models have also been discovered. For example, the Npr2pwe/pwe ("peewee") mouse has a spontaneous four base-pair deletion in the Npr2 gene, leading to a premature stop codon and a non-functional protein. nih.gov These mice exhibit severe disproportionate dwarfism and skeletal dysplasia, phenocopying the human condition AMDM. nih.gov Another spontaneous mutant, the Npr2slw/slw mouse, also lacks functional NPR2 and displays severe growth defects. nih.gov These models have been crucial for demonstrating that NPR2 signaling is essential for endochondral ossification, the process by which long bones grow. nih.gov
Conditional knockout (cKO) models offer a more sophisticated approach, allowing for the deletion of the Npr2 gene in a specific tissue or at a particular time during development. criver.comcyagen.kr This is often achieved using the Cre-lox system, where the Npr2 gene is flanked by loxP sites ("floxed"). criver.com When these mice are crossed with another line expressing Cre recombinase in a tissue-specific manner, the gene is excised only in that tissue. criver.com This technology is vital for dissecting the specific roles of NPR2 in different cell types (e.g., chondrocytes vs. osteoblasts) and for bypassing potential embryonic lethality that might occur with a constitutive knockout. cyagen.kr
| Mouse Model | Type of Knockout | Method of Generation | Key Phenotypes | Reference |
| Npr2pwe/pwe | Constitutive (spontaneous) | Spontaneous 4-bp deletion | Disproportionate dwarfism, skeletal dysplasia, female infertility. | nih.gov |
| Npr2slw/slw | Constitutive (spontaneous) | Spontaneous mutation | Severe ileus-like disorder, dilated mesenteric blood vessels, growth defects. | nih.gov |
| Npr2 cKO | Conditional | CRISPR/Cas9 and Cre-lox system | Allows for tissue- and/or time-specific gene deletion. | cyagen.kr |
Table of Compounds and Proteins Mentioned
| Name | Type |
| NPR2 (Natriuretic Peptide Receptor 2) | Protein |
| C-type natriuretic peptide (CNP) | Protein (Peptide Ligand) |
| HA-tag (Human influenza hemagglutinin tag) | Protein (Epitope Tag) |
| HRas | Protein (Plasma Membrane Marker) |
| Calnexin (B1179193) | Protein (Endoplasmic Reticulum Marker) |
| Cre recombinase | Protein (Enzyme) |
Transgenic and Phosphomimetic Mouse Models for this compound Studies
Genetically engineered mouse models have been instrumental in elucidating the physiological roles of the this compound. Both transgenic and phosphomimetic approaches have allowed researchers to investigate the effects of NPR2 loss-of-function, gain-of-function, and altered regulation in a whole-organism context. These models have been particularly crucial in understanding the role of NPR2 in skeletal development and female reproduction. nih.gov
A number of spontaneous and engineered mouse models with mutations in the Npr2 gene have been characterized. For instance, the Npr2slw/slw mouse is a spontaneous mutant strain with a frameshift mutation that leads to a defective this compound. nih.gov These mice exhibit significant dwarfism and gastrointestinal problems. nih.gov Another spontaneous mutant, named peewee (Npr2pwe/pwe), possesses a premature stop codon in the Npr2 gene, resulting in severe disproportionate dwarfism and female infertility. nih.gov These loss-of-function models have been valuable in establishing NPR2 as a critical regulator of endochondral ossification. nih.govmdpi.com Inactivation of NPR2 in mouse models leads to a reduction in the hypertrophic and proliferative zones of the growth plate. nih.gov
To study the regulation of NPR2 activity by phosphorylation, phosphomimetic mouse models have been developed. In the Npr27E/7E mouse, seven key serine and threonine residues in the kinase homology domain of NPR2 were replaced with glutamic acid. nih.govnih.gov This modification mimics a state of constitutive phosphorylation, rendering the receptor hyperactive. elifesciences.orgnih.gov Consequently, Npr27E/7E mice exhibit longer bones and increased body length, a phenotype that mirrors the effects of NPR2 overexpression. elifesciences.orgnih.gov Conversely, the Npr27A/7A mouse model was created by substituting the same seven residues with alanine (B10760859), preventing phosphorylation and thus inactivating the enzyme. nih.gov These mice display a dwarfism phenotype similar to that of global NPR2 knockout mice, underscoring the essential role of phosphorylation in NPR2 function. nih.gov
Epitope-tagged mouse models, such as the HA-NPR2 mouse, have also been generated to facilitate the study of this compound expression and localization in various tissues. nih.govfrontiersin.org
| Model Name | Genetic Modification | Key Phenotypes | Key Research Findings |
| Npr2slw/slw | Spontaneous frameshift mutation in the Npr2 gene. nih.gov | Dwarfism, gastrointestinal disorders. nih.gov | Demonstrates the essential role of NPR2 in skeletal growth and gut physiology. nih.gov |
| Npr2pwe/pwe | Spontaneous 4-bp deletion leading to a premature stop codon at codon 313. nih.gov | Severe disproportionate dwarfism, female infertility due to premature oocyte meiotic resumption. nih.gov | Confirms the critical function of NPR2 in both skeletal development and female reproduction. nih.gov |
| Npr27E/7E | Substitution of seven serine and threonine residues with glutamic acid to mimic constitutive phosphorylation. nih.govnih.gov | Increased bone length and body size. elifesciences.orgnih.gov | Illustrates that the inability to dephosphorylate and inactivate NPR2 leads to enhanced endochondral bone growth. elifesciences.orgnih.gov |
| Npr27A/7A | Substitution of seven serine and threonine residues with alanine to prevent phosphorylation. nih.gov | Dwarfism, similar to global NPR2 knockout mice. nih.gov | Provides in vivo evidence that phosphorylation is a critical regulatory mechanism for NPR2-mediated cGMP signaling. nih.gov |
| HA-NPR2 | Insertion of a hemagglutinin (HA) epitope tag into the Npr2 gene. nih.govfrontiersin.org | Normal phenotype. | Allows for precise analysis of this compound expression and cellular localization in various tissues, such as ovarian follicles. nih.govfrontiersin.org |
| NPR2 Knockout | Targeted disruption of the Npr2 gene. nih.govmdpi.com | Marked dwarfism with skeletal defects. mdpi.com | Establishes the fundamental requirement of NPR2 for normal skeletal development. mdpi.com |
Live Imaging Techniques for Real-Time cGMP Signaling in this compound Expressing Tissues (e.g., FRET-based Sensors)
The development of genetically encoded biosensors has revolutionized the study of intracellular signaling pathways, allowing for the real-time visualization of second messenger dynamics in living cells and tissues. For NPR2 research, Förster Resonance Energy Transfer (FRET)-based sensors for cyclic guanosine (B1672433) monophosphate (cGMP) have been particularly valuable. nih.govresearchgate.net These sensors typically consist of a cGMP-binding domain flanked by two fluorescent proteins, such as cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP). nih.gov Binding of cGMP induces a conformational change in the sensor, altering the FRET efficiency between the two fluorophores, which can be detected as a change in the ratio of their emission intensities. nih.gov
Transgenic mice ubiquitously expressing FRET-based cGMP sensors, such as cGi500, have been developed to monitor cGMP levels in vivo. nih.govnih.gov By crossing these sensor mice with NPR2 mutant lines, researchers can directly observe the consequences of NPR2 mutations on cGMP signaling. For example, in dorsal root ganglion (DRG) neurons from Npr27A/7A mice crossed with a cGi500 sensor line, the application of the NPR2 ligand, C-type natriuretic peptide (CNP), failed to induce an increase in cGMP, providing direct evidence that the non-phosphorylatable form of the receptor is inactive. nih.gov
Live imaging with FRET sensors has also been employed to investigate the subcellular compartmentalization of NPR2-mediated cGMP signaling. In cardiomyocytes, for instance, FRET biosensors have been used to show that local stimulation of NPR2 can lead to widespread cGMP signals throughout the cell. researchgate.net This approach allows for a detailed spatiotemporal analysis of signaling events downstream of NPR2 activation.
The development of FRET sensors with higher affinity for cGMP, such as the Red cGES-DE5 and sensors based on the cGMP-dependent protein kinase from Plasmodium falciparum (e.g., Yellow PfPKG and Red PfPKG), has enabled the detection of low nanomolar concentrations of cGMP. nih.govresearchgate.net These high-sensitivity sensors are optimal for studying subtle changes in cGMP levels in cells with inherently low concentrations of this second messenger, such as cardiomyocytes and neurons. researchgate.net
| FRET Sensor | Tissue/Cell Type | Key Research Findings Related to NPR2/cGMP Signaling |
| cGi500 | Dorsal Root Ganglion (DRG) neurons from transgenic mice. nih.gov | Real-time visualization of CNP-induced cGMP generation; demonstrated the absence of cGMP production in DRG neurons from non-phosphorylatable Npr27A/7A mutant mice. nih.gov |
| red cGES-DE5 | Mouse ventricular cardiomyocytes. researchgate.net | Used to study the spatial distribution of cGMP signals upon local stimulation of NPR2, revealing far-reaching cGMP signals within the cell. researchgate.net |
| Yellow PfPKG / Red PfPKG | Cardiomyocytes, Stellate ganglion neurons. researchgate.net | High-affinity sensors capable of detecting low nanomolar concentrations of cGMP produced through guanylyl cyclase B (NPR2) activation. researchgate.net |
Future Directions and Unanswered Questions in Npr2 Protein Research
Elucidation of Novel Regulatory Partners and Modulatory Pathways for NPR2 Protein
While C-type natriuretic peptide (CNP) is the primary ligand activating NPR2, the full spectrum of factors that regulate NPR2 activity and expression is not yet completely understood. Future research will focus on identifying novel regulatory partners and delineating the intricate modulatory pathways influencing NPR2 function.
Known regulatory mechanisms include receptor phosphorylation, ATP binding to the intracellular pseudokinase domain, and processes governing receptor desensitization and trafficking maayanlab.cloud. Studies have shown that dephosphorylation of NPR2 can be induced by hormonal signaling pathways, for instance, in the ovary and bone, suggesting complex upstream regulation. frontiersin.org. Identifying the specific kinases responsible for phosphorylating the juxtamembrane serines of NPR2 remains an open question biorxiv.org. Similarly, the phosphatases that mediate NPR2 dephosphorylation in response to signals like luteinizing hormone (LH) are being investigated, with candidates from the PPP family of phosphatases being explored biorxiv.org.
Further research is needed to:
Identify novel ligands or co-factors that bind to NPR2 and influence its activity.
Map the complete phosphorylation landscape of NPR2 under different physiological and pathological conditions.
Determine the specific kinases and phosphatases that regulate NPR2 phosphorylation and understand how their activity is controlled.
Investigate the role of other post-translational modifications, such as ubiquitination, in regulating NPR2 stability and function. Yeast studies have indicated that the yeast homolog of NPR2 is ubiquitinated and its stability is dependent on phosphorylation asm.org.
Explore how NPR2 trafficking and localization to the plasma membrane are regulated, as impaired trafficking is a known mechanism for some pathogenic variants oup.comoup.com.
Understanding these regulatory layers will provide a more complete picture of how NPR2 signaling is fine-tuned in different tissues and developmental stages.
Comprehensive Mapping and Functional Characterization of the this compound Interactome
The function of NPR2 is not isolated; it interacts with numerous other proteins within the cell to transmit signals and participate in various cellular processes. A comprehensive mapping and functional characterization of the this compound interactome is a critical future direction.
Current protein-protein interaction databases list a limited number of interactors for human and mouse NPR2 uniprot.orguniprot.orgthebiogrid.orgstring-db.org. However, these represent only a fraction of the potential interactions. High-throughput approaches, such as affinity purification followed by mass spectrometry, can be employed to identify novel proteins that physically associate with NPR2.
Beyond simply identifying interaction partners, future studies need to:
Determine the specific domains or residues involved in NPR2 interactions.
Characterize the functional consequences of these interactions on NPR2 activity, localization, and downstream signaling.
Investigate how the NPR2 interactome changes in response to ligand binding, genetic variants, or different cellular contexts.
Explore the role of NPR2 in larger protein complexes and how these complexes contribute to its function. Yeast studies have shown that the yeast homolog of NPR2 is part of a complex that regulates TORC1 activity nih.gov.
A detailed understanding of the NPR2 interactome will shed light on the intricate signaling networks in which NPR2 participates and reveal potential new pathways influenced by NPR2 activity.
Advanced Understanding of the Full Spectrum of Phenotypic Variability Associated with this compound Variants
Mutations in the NPR2 gene are known to cause a range of skeletal dysplasias, most notably Acromesomelic Dysplasia, Maroteaux type (AMDM), which is typically associated with homozygous or compound heterozygous loss-of-function mutations frontiersin.orgcore.ac.ukfrontiersin.org. Heterozygous loss-of-function mutations are linked to idiopathic short stature and disproportionate short stature oup.comfrontiersin.orgnih.gov. However, the relationship between specific NPR2 variants and the observed phenotypic variability is not fully elucidated.
Future research will aim to:
Identify and functionally characterize novel NPR2 variants, including those in non-coding regions that may affect expression or splicing.
Establish more robust genotype-phenotype correlations by analyzing large cohorts of individuals with NPR2 variants and detailed clinical data. Studies have already begun to investigate the impact of specific missense variants on NPR2 function and their association with variable phenotypes nih.govfrontiersin.org.
Investigate the influence of genetic modifiers and environmental factors on the phenotypic expression of NPR2 variants.
Delve deeper into the molecular mechanisms by which different variants affect this compound expression, folding, trafficking, ligand binding, and catalytic activity oup.comnih.govresearchgate.net. Some variants have been shown to cause endoplasmic reticulum retention and reduced cGMP production oup.comoup.com.
Explore the possibility of gain-of-function NPR2 mutations and their associated phenotypes, as some studies have identified such variants in individuals with tall stature researchgate.net.
Advanced functional studies of variants, potentially utilizing high-throughput screening methods, are needed to understand the impact of each variant on protein function.
Development of Novel Experimental and Computational Models for this compound Research
Progress in understanding NPR2 function and dysfunction relies heavily on the availability of appropriate experimental and computational models. While existing models, such as mouse models with Npr2 mutations, have been valuable frontiersin.orgcore.ac.uk, there is a need for more sophisticated tools.
Future directions in model development include:
Creating more accurate in vitro models, such as induced pluripotent stem cell-derived chondrocytes or organoids from individuals with specific NPR2 variants, to study disease mechanisms in a cell type-specific manner.
Developing novel animal models that better mimic the human conditions caused by NPR2 variants, potentially using CRISPR/Cas9 technology to introduce specific mutations. Genetically modified mouse lines with epitope-tagged NPR2 have already been developed to facilitate studies of protein localization and function in vivo frontiersin.org.
Improving computational models for predicting the functional impact of NPR2 variants and their effects on protein structure and interactions primescholars.comnih.gov. Homology modeling and molecular dynamics simulations are increasingly being used for this purpose frontiersin.orgprimescholars.com.
Developing computational tools to analyze large-scale genomic and phenotypic datasets to identify potential genetic modifiers and understand the complex inheritance patterns associated with NPR2-related disorders.
Q & A
Q. What are the structural domains of NPR2 and their functional roles?
NPR2 (Natriuretic Peptide Receptor 2) is a transmembrane receptor with five domains: (1) an extracellular ligand-binding domain for C-type natriuretic peptide (CNP), (2) a single transmembrane region, (3) a protein kinase homology domain (regulatory), (4) a helical hinge region (oligomerization), and (5) a guanylyl cyclase catalytic domain that synthesizes cyclic GMP (cGMP) upon ligand binding . Mutations in these domains, particularly in the guanylyl cyclase region, are linked to skeletal dysplasia (e.g., acromesomelic dysplasia Maroteaux type) due to impaired cGMP signaling .
Methodological Insight : Structural analysis of wild-type vs. mutant NPR2 (e.g., truncations) can be performed using SDS-PAGE, Western blotting (e.g., truncated NPR2 at 25 kDa vs. full-length at ~120 kDa), and 3D protein modeling (ClustalW alignment for conserved regions) .
Q. How is NPR2 expression and localization detected in experimental systems?
- Immunohistochemistry (IHC) : Tissue-specific expression (e.g., liver, kidney, granulosa cells) using polyclonal or monoclonal antibodies (e.g., rabbit anti-NPR2 for IHC) .
- Western Blotting : Validate protein size and truncations (e.g., mutant NPR2 at 25 kDa vs. wild-type) using Myc-tagged constructs in HEK293 cells .
- ELISA : Quantify NPR2 in biological fluids (e.g., serum) via dual-antibody sandwich assays .
Contradiction Note : While describes NPR2 as a GPCR, other studies clarify it is a guanylyl cyclase-coupled receptor, not a classical G-protein-coupled receptor .
Q. What is the role of NPR2 in cGMP signaling pathways?
NPR2 activation by CNP increases intracellular cGMP, which regulates cell proliferation (e.g., Leydig cells), bone growth, and oocyte maturation. Knockdown of NPR2 in mouse Leydig cells reduces cGMP levels, cell viability, and cyclin expression (cyclin A1/B1/D2), confirming its role in cell cycle progression .
Methodological Insight : cGMP levels can be quantified via ELISA or phosphodiesterase assays, while NPR2 activity is assessed using guanylyl cyclase activity assays .
Advanced Research Questions
Q. How do nonsense mutations in NPR2 disrupt its function?
Nonsense mutations (e.g., c.613 C>T, p.R205X) introduce premature termination codons, producing truncated NPR2 lacking the guanylyl cyclase domain. This abolishes cGMP synthesis, as shown in acromesomelic dysplasia models. Structural comparisons via ClustalW and 3D modeling reveal loss of critical catalytic domains .
Experimental Design : Transfect HEK293 cells with mutant NPR2 constructs, validate truncation via Western blot, and measure cGMP production to confirm functional loss .
Q. What challenges exist in developing NPR2-targeted inhibitors?
- Specificity : Early inhibitors (e.g., small molecules) non-selectively target NPR2’s kinase homology domain, risking off-target effects. DNA aptamers show higher specificity by binding extracellular domains but require optimization for stability .
- Functional Redundancy : NPR1 and NPR2 share structural homology, complicating isoform-specific targeting .
Methodological Insight : Use surface plasmon resonance (SPR) to assess aptamer-NPR2 binding affinity or CRISPR/Cas9 knockout models to study compensatory NPR1 activity .
Q. How does NPR2 interact with transcription factors in plant immunity?
In Arabidopsis, NPR2 co-expresses with TGA, WRKY, and NAC transcription factors during pathogen response. Unlike NPR1, NPR2 selectively interacts with TGA2/6/7 and βCA1f (carbonic anhydrase), activating PR proteins (e.g., PR1, PR2) via SA-dependent pathways .
Methodological Insight : Yeast two-hybrid assays and co-expression networks (e.g., RNA-seq) identify NPR2-TF interactions. SA treatment enhances NPR2-βCA1f binding, measurable via co-immunoprecipitation .
Q. What in vivo models elucidate NPR2’s role in hormonal signaling?
- Ovarian Follicles : LH receptor activation in granulosa cells triggers cAMP/PKA signaling, leading to NPR2 dephosphorylation (Phos-tag gels) and cGMP reduction, resuming oocyte meiosis .
- Knockout Mice : NPR2-null mice exhibit skeletal dysplasia, while CNP-overexpressing models show tall stature, confirming NPR2’s role in growth plate regulation .
Contradiction Note : Forskolin (adenylyl cyclase activator) mimics LH-induced NPR2 dephosphorylation in follicles, but not all LH effects are cAMP-dependent, suggesting parallel pathways .
Q. How do genetic variants in NPR2 impact protein abundance without altering mRNA levels?
Genome-wide studies show NPR2 variants (e.g., rs10754525) correlate with protein abundance but not mRNA levels, suggesting post-translational regulation (e.g., miRNA targeting, phosphorylation). Linkage disequilibrium analysis may identify untyped functional variants .
Methodological Insight : Combine GWAS with proteomics (e.g., mass spectrometry) and functional assays (e.g., luciferase reporters for miRNA binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
